Tazobactam Sodium Salt-15N3
Description
Significance of Beta-Lactamase Inhibitors in Combating Enzymatic Degradation of Beta-Lactam Structures
Beta-lactam antibiotics, characterized by the presence of a beta-lactam ring, are a cornerstone of antibacterial therapy. However, the emergence of bacterial resistance, primarily through the production of beta-lactamase enzymes, poses a significant threat to their efficacy. patsnap.com These enzymes hydrolyze the beta-lactam ring, rendering the antibiotic inactive. patsnap.com
Beta-lactamase inhibitors are compounds that can neutralize the activity of these bacterial enzymes. patsnap.com By co-administering a beta-lactamase inhibitor with a beta-lactam antibiotic, the antibiotic is protected from degradation, allowing it to exert its antibacterial effect. patsnap.comdrugbank.com This strategy broadens the spectrum of activity of existing antibiotics to include many beta-lactamase-producing bacteria that would otherwise be resistant. wikidoc.orgpfizer.com
Role of Tazobactam (B1681243) as a Penicillanic Acid Sulfone-Based Mechanism-Based Inhibitor
Tazobactam is a potent, irreversible inhibitor of many beta-lactamases. drugbank.comfrontiersin.org Chemically, it is a penicillanic acid sulfone derivative, a structural analog of the penicillin nucleus. wikidoc.orgpfizer.comeuropa.eu This structural similarity allows it to be recognized by beta-lactamase enzymes.
Tazobactam functions as a "suicide inhibitor." patsnap.com It binds to the active site of the beta-lactamase, and during the enzymatic process, forms a stable, covalent complex with the enzyme. patsnap.comfrontiersin.org This effectively inactivates the enzyme, preventing it from destroying the partner antibiotic. patsnap.com Tazobactam itself has little to no clinically significant antibacterial activity and is therefore used in combination with beta-lactam antibiotics like piperacillin (B28561) and ceftolozane. drugbank.comnih.gov
Rationale for Stable Isotopic Labeling with 15N3 for Mechanistic and Analytical Studies
Stable isotope labeling involves replacing an atom in a molecule with its non-radioactive (stable) isotope. In the case of Tazobactam Sodium Salt-15N3, three nitrogen atoms are replaced with the heavier 15N isotope. lgcstandards.compharmaffiliates.com This labeling provides a powerful tool for various research applications without altering the compound's chemical properties and biological activity. youtube.com
The primary reasons for using 15N3 labeling in tazobactam research include:
Mechanistic Studies: The 15N label serves as a tracer, allowing researchers to follow the metabolic fate of tazobactam within a biological system. symeres.com This helps in elucidating the intricate steps of its interaction with beta-lactamases and identifying any transformation products.
Analytical Quantification: Isotope-labeled compounds are invaluable as internal standards in quantitative analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). symeres.comresearchgate.net The use of a stable isotope-labeled internal standard, such as [13C2, 15N3]-Tazobactam, improves the accuracy and precision of measuring tazobactam concentrations in biological matrices like plasma. researchgate.net
NMR Spectroscopy: Nitrogen-15 is an NMR-active nucleus. Incorporating 15N into tazobactam can enhance nuclear magnetic resonance (NMR) studies, providing detailed information about the structure and dynamics of the inhibitor and its complexes with enzymes. symeres.comalfa-chemistry.comsigmaaldrich.com
| Application Area | Description | Key Techniques | Relevant Isotopes |
|---|---|---|---|
| Mechanistic Studies | Tracing metabolic pathways and understanding reaction mechanisms. symeres.com | Mass Spectrometry, NMR Spectroscopy | 2H, 13C, 15N symeres.com |
| Pharmacokinetic (ADME) Studies | Studying the absorption, distribution, metabolism, and excretion of drugs. acs.orgmusechem.com | Mass Spectrometry, Scintillation Counting | 14C, 3H, 2H musechem.com |
| Quantitative Analysis | Used as internal standards for accurate measurement of compound concentrations. symeres.com | LC-MS/MS | 2H, 13C, 15N symeres.com |
| Structural Biology | Determining the three-dimensional structures of biomolecules and their complexes. alfa-chemistry.com | NMR Spectroscopy, X-ray Crystallography | 13C, 15N alfa-chemistry.comsigmaaldrich.com |
Scope of Academic Research on this compound
Academic research utilizing this compound primarily focuses on analytical and mechanistic investigations. The availability of this labeled compound facilitates studies aimed at:
Developing and validating robust analytical methods for the precise quantification of tazobactam in biological samples. researchgate.netresearchgate.netasm.org
Investigating the metabolic pathways of tazobactam and identifying its metabolites. acs.org
Probing the molecular details of the interaction between tazobactam and various beta-lactamase enzymes. pnas.org
Understanding the kinetic isotope effects associated with the enzymatic reaction, which can provide insights into the rate-limiting steps of inhibition. acs.org
| Compound | Molecular Formula | Molecular Weight | Unlabeled CAS Number |
|---|---|---|---|
| Tazobactam | C10H12N4O5S | 300.29 g/mol pharmaffiliates.com | 89786-04-9 pharmaffiliates.com |
| Tazobactam Sodium Salt | C10H11N4NaO5S | 322.27 g/mol pharmaffiliates.comsigmaaldrich.com | 89785-84-2 pharmaffiliates.comsigmaaldrich.com |
| This compound | C10H11N15N3NaO5S | 325.25 g/mol lgcstandards.compharmaffiliates.com | NA pharmaffiliates.com |
| [13C2,15N3]-Tazobactam sodium salt | C10H11N4O5S.Na | 327.23 g/mol schd-shimadzu.com | 89786-04-9 (unlabeled free acid) schd-shimadzu.com |
Structure
3D Structure of Parent
Properties
Molecular Formula |
C10H11N4NaO5S |
|---|---|
Molecular Weight |
325.26 g/mol |
IUPAC Name |
sodium;(2S,3S,5R)-3-methyl-4,4,7-trioxo-3-((1,2,3-15N3)triazol-1-ylmethyl)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C10H12N4O5S.Na/c1-10(5-13-3-2-11-12-13)8(9(16)17)14-6(15)4-7(14)20(10,18)19;/h2-3,7-8H,4-5H2,1H3,(H,16,17);/q;+1/p-1/t7-,8+,10+;/m1./s1/i11+1,12+1,13+1; |
InChI Key |
RFMIKMMOLPNEDG-ZSQHIUSYSA-M |
Isomeric SMILES |
C[C@@]1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)[O-])C[15N]3C=C[15N]=[15N]3.[Na+] |
Canonical SMILES |
CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)[O-])CN3C=CN=N3.[Na+] |
Origin of Product |
United States |
Synthetic Methodologies for Tazobactam Sodium Salt 15n3
Overview of Precursor Synthesis and Functional Group Transformations for Tazobactam (B1681243) Core
The synthesis of the tazobactam core structure begins with commercially available 6-aminopenicillanic acid (6-APA). google.com A common route involves several key transformations:
Esterification and Oxidation: The synthesis often starts with the esterification of 6-APA to protect the carboxylic acid, followed by oxidation. google.com
Formation of a Halomethyl Intermediate: A crucial step is the conversion to a chloromethylpenam derivative. For instance, treatment of (2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 4-oxide, diphenylmethyl ester with anhydrous copper (II) chloride yields the corresponding chloromethylpenam diphenylmethyl ester. scholarsresearchlibrary.com
Azide Formation: The chloromethyl intermediate is then converted to an azidomethylpenam by reaction with sodium azide. scholarsresearchlibrary.comchemicalbook.com
Sulfone Formation: The sulfide (B99878) in the penam (B1241934) ring is oxidized to a sulfone, typically using an oxidizing agent like potassium permanganate. google.comscholarsresearchlibrary.comchemicalbook.com
Triazole Ring Formation: The final key step in forming the tazobactam core is the [3+2] cycloaddition reaction of the azidomethyl group with an appropriate acetylene (B1199291) source to form the 1,2,3-triazole ring. scholarsresearchlibrary.comfrontiersin.org
Deprotection: The final step is the removal of the ester protecting group to yield tazobactam. scholarsresearchlibrary.comgoogle.com
Purification and Isolation Techniques for Labeled Tazobactam Derivatives
After the synthesis, the isotopically labeled Tazobactam Sodium Salt-15N3 must be purified to remove unreacted starting materials, byproducts, and any unlabeled or partially labeled species. Common techniques include:
Chromatography: High-performance liquid chromatography (HPLC) is a powerful tool for separating the desired labeled compound from impurities. nih.govnih.gov The use of different columns and mobile phases can be optimized for the specific separation.
Crystallization: If the labeled compound is a solid, crystallization can be an effective method for purification. google.com This process relies on the differential solubility of the compound and impurities in a given solvent system.
Lyophilization (Freeze-Drying): For the final sodium salt form, lyophilization is often employed to obtain a stable, dry powder. google.com This involves freezing the solution and then reducing the surrounding pressure to allow the frozen water to sublimate directly from the solid phase to the gas phase.
The purity of the final product is typically assessed by analytical techniques such as mass spectrometry (to confirm the isotopic enrichment) and NMR spectroscopy (to confirm the structure and the position of the labels). beilstein-journals.orgnih.gov
Compound Index
Molecular and Structural Basis of Beta Lactamase Inhibition by Tazobactam
Mechanistic Elucidation of Serine Beta-Lactamase Acylation and Inactivation
The inhibitory action of tazobactam (B1681243) against serine β-lactamases is a multi-step process that begins with the recognition of tazobactam as a substrate and culminates in the irreversible inactivation of the enzyme. frontiersin.orggenscript.com This process is characterized by the formation of covalent adducts and subsequent chemical rearrangements within the enzyme's active site. nih.gov
The inhibition of serine β-lactamases by tazobactam is initiated by the acylation of a critical active site serine residue. researchgate.netbiorxiv.org Similar to the mechanism for β-lactam substrates, the catalytic serine (commonly Ser70 in class A enzymes) performs a nucleophilic attack on the carbonyl carbon of tazobactam's β-lactam ring. nih.govbiorxiv.org This reaction leads to the cleavage of the C-N bond within the β-lactam ring and the formation of a covalent acyl-enzyme intermediate, effectively tethering the inhibitor to the enzyme. nih.govresearchgate.net This initial acylation is a common first step for all penam (B1241934) sulfone inhibitors and is crucial for their inhibitory activity. pnas.orgnih.gov The formation of this ester linkage is a key event, setting the stage for subsequent reactions that determine the fate of the enzyme-inhibitor complex. researchgate.net
Following the initial acylation, the tazobactam moiety undergoes a series of conformational changes and fragmentation reactions. pnas.orgnih.gov A critical event is the opening of the fused five-membered thiazolidine (B150603) ring, which results in a linearized imine species. nih.govresearchgate.net This imine intermediate is a key branch point in the reaction pathway. nih.gov It can exist in equilibrium with tautomeric forms, specifically cis- and trans-enamine species. nih.govacs.org
The irreversible nature of the inhibition stems from the formation of highly stable or slowly reversing adducts. genscript.comnih.gov The stable enamine tautomer, for example, is resistant to hydrolysis, leading to transient inhibition. oup.com In some enzymes, such as CTX-M-15, a more complex irreversible mechanism has been identified where the tazobactam-derived intermediate can lead to the formation of a permanent lysinoalanine cross-link between the catalytic Ser70 and a nearby Lys73 residue. nih.govresearchgate.net This cross-linking results in the irremediable inactivation of the enzyme. nih.gov The number of tazobactam molecules hydrolyzed per inactivation event is generally low for susceptible enzymes, highlighting its efficiency as an inhibitor. researchgate.net
Structural Biology Approaches to Investigate Enzyme-Inhibitor Complexes
The detailed molecular interactions between tazobactam and β-lactamases have been elucidated through a combination of high-resolution structural techniques and computational methods. These approaches have provided invaluable snapshots of the various stages of the inhibition mechanism.
X-ray crystallography has been instrumental in visualizing the covalent adducts formed between tazobactam and various serine β-lactamases. researchgate.netpdbj.org Crystal structures have been solved for tazobactam in complex with several clinically significant enzymes, including SHV-1, TEM-171, CTX-M-15, and BlaC from Mycobacterium tuberculosis. researchgate.netresearchgate.netiucr.orgnih.gov These structures confirm that tazobactam binds covalently to the catalytic Ser70 residue. researchgate.netiucr.org
Crystallographic studies have captured different intermediates along the reaction pathway. For example, structures of tazobactam bound to the SHV-1 E166A variant and TEM-171 have revealed the inhibitor in a trans-enamine configuration. researchgate.netiucr.org In the complex with CTX-M-15, a ring-opened imine intermediate was observed, providing a high-resolution view of the initial acyl-enzyme species. researchgate.net Furthermore, depending on the soaking time of the crystals with the inhibitor, different conformations of the bound tazobactam have been identified, suggesting these structures represent various stages along the deacylation and inactivation path. iucr.org These detailed structural views provide a basis for understanding the specific interactions that stabilize the inhibitory complexes and have been crucial for the rational design of new, more potent inhibitors. iucr.orgnih.gov
| Enzyme | PDB Code | Resolution (Å) | Observed Tazobactam Intermediate | Key Findings | Reference(s) |
| SHV-1 E166A | 1G68 | 1.63 | trans-Enamine | Covalent bond to Ser70; two different conformations observed corresponding to different stages of deacylation. | researchgate.net |
| TEM-171 | Not specified | Not specified | trans-Enamine | Covalent bond to Ser70; a new, previously unreported conformation observed after longer soaking times. | iucr.org |
| CTX-M-15 | 6P9G | 1.15 | Imine/ trans-enamine | Covalent link to Ser70; high-resolution structure of the initial ring-opened acyl-enzyme. | nih.govresearchgate.net |
| GES-1 | Not specified | 1.36 | 70 Da aldehyde fragment | Fragmentation of the initial adduct, rather than a full ring-opened species. | biorxiv.org |
| BlaC (M. tuberculosis) | 6HBU | 1.9 | trans-Enamine | Structural evidence for the formation of the trans-enamine adduct. | nih.govacs.org |
| S130G SHV-1 | 1TDG | 1.8 | Acyclic species and aldehyde | Two reaction intermediates observed; ester carbonyl displaced from the oxyanion hole. | pdbj.org |
Complementing experimental structural data, computational modeling and molecular dynamics (MD) simulations have provided dynamic insights into the tazobactam-β-lactamase interaction. nih.govacs.org These methods allow for the investigation of the stability of different intermediates, the energetics of reaction pathways, and the specific roles of active site residues. biorxiv.orgnih.gov
Molecular modeling of tazobactam within the active site of Staphylococcus aureus PC1 β-lactamase suggested a potential crosslinking reaction between Ser70 and Lys73, a hypothesis later supported by experimental evidence in other enzymes. nih.gov MD simulations have been used to study the stability of docked complexes and analyze conformational changes over time. nih.govmdpi.com For example, simulations of the CTX-M-15:tazobactam complex and analyses of dihedral angles have been used to argue for the imine as the more energetically favored tautomer over the trans-enamine in certain enzymatic environments. biorxiv.orgasm.org Computational studies have also been employed to compare the binding energies of tazobactam against various TEM β-lactamase mutants, helping to predict its effectiveness against emerging resistant variants. nih.gov These computational approaches are powerful tools for interpreting experimental data and for guiding the design of novel inhibitors with improved properties. acs.org
Comparative Analysis of Tazobactam with Other Beta-Lactamase Inhibitors at the Active Site Level
The efficacy of β-lactamase inhibitors is rooted in their specific molecular interactions within the active site of the target enzymes. A comparative analysis of tazobactam with other prominent inhibitors—clavulanic acid, sulbactam (B1307), and avibactam (B1665839)—reveals key differences in their chemical structures, mechanisms of action, and the nature of the intermediates they form, which ultimately dictates their inhibitory spectrum and potency.
Mechanism-Based "Suicide" Inhibitors: Tazobactam, Clavulanic Acid, and Sulbactam
Tazobactam, clavulanic acid, and sulbactam are classified as mechanism-based inhibitors, often termed "suicide inhibitors". wikipedia.orgpatsnap.com Their structural similarity to β-lactam antibiotics allows them to be recognized and processed by β-lactamase enzymes. patsnap.com The general mechanism involves the acylation of a critical serine residue (e.g., Ser70 in class A enzymes) in the enzyme's active site, mirroring the initial step of antibiotic hydrolysis. oup.comsci-hub.sepharmacy180.com However, unlike a typical substrate, the inhibitor molecule is designed to undergo further chemical rearrangement following the opening of its β-lactam ring. This process generates a more stable, covalently bound acyl-enzyme complex that inactivates the enzyme, either transiently or permanently. oup.comfrontiersin.org
Tazobactam : As a penicillanic acid sulfone, tazobactam irreversibly binds to the active site of many plasmid-mediated and chromosome-mediated β-lactamases. patsnap.comnih.govdrugbank.com Following acylation of the active site serine, the tazobactam molecule undergoes rearrangement. rcsb.org Research, including Raman crystallography studies on the SHV-1 β-lactamase, has shown that tazobactam predominantly forms a stable trans-enamine intermediate. nih.govacs.org This species is chemically inert and long-lived, effectively sequestering the enzyme. nih.govacs.org The stability of this intermediate is thought to be enhanced by interactions involving tazobactam's sulfone and triazolyl groups within the active site, contributing to its potent inhibitory activity compared to other inhibitors. redemc.net
Clavulanic Acid : Isolated from Streptomyces clavuligerus, clavulanic acid features an oxazolidine (B1195125) ring instead of the thiazolidine ring found in penicillins. mdpi.com It also functions as a suicide inhibitor by forming a covalent acyl-enzyme intermediate. wikipedia.orgfrontiersin.org This is followed by the opening of the five-membered oxazolidine ring and isomerization to form a stable enamine structure that inactivates the enzyme. frontiersin.org However, studies comparing it with tazobactam show that clavulanic acid tends to form a mixture of the stable trans-enamine and more labile species, such as cis-enamine and imine intermediates. nih.govacs.org This may result in a less efficient or less permanent inactivation compared to tazobactam under certain conditions.
Sulbactam : Structurally, sulbactam is a penicillanic acid sulfone, very similar to tazobactam but lacking the 1,2,3-triazol-1-yl group. nih.govpnas.org It follows the same general inhibitory pathway, forming a stable and irreversible acyl-enzyme complex that neutralizes the β-lactamase. patsnap.com Like clavulanic acid, its reaction with enzymes such as SHV-1 results in a mixture of trans-enamine, cis-enamine, and imine intermediates. nih.govacs.org Kinetically, sulbactam is often a less efficient inhibitor than clavulanic acid or tazobactam, requiring a significantly higher number of turnover events before achieving irreversible enzyme inactivation. oup.com
Novel Non-β-Lactam Inhibitor: Avibactam
Avibactam : In contrast to the classic inhibitors, avibactam is a non-β-lactam, diazabicyclooctane (DBO) inhibitor. tandfonline.comnih.gov Its mechanism is unique: it acylates the active site serine to form a covalent carbamoyl-enzyme complex, but this reaction is reversible. nih.govnih.govasm.orgnih.gov The deacylation process regenerates the intact, active avibactam molecule, not a hydrolyzed product. nih.govresearchgate.net While the acylation is rapid, the deacylation is very slow, allowing for prolonged inhibition of the enzyme. nih.gov This novel covalent, reversible mechanism, combined with its broader spectrum of activity against Class A, Class C, and some Class D β-lactamases, distinguishes avibactam significantly from tazobactam and other mechanism-based inhibitors. tandfonline.comasm.orgmjima.org
The following data tables provide a detailed comparison of these inhibitors based on their structural and mechanistic properties, as well as specific research findings.
Table 1: Structural and Mechanistic Comparison of β-Lactamase Inhibitors This interactive table summarizes the key differences at the molecular level between tazobactam and other clinically important β-lactamase inhibitors.
| Feature | Tazobactam | Clavulanic Acid | Sulbactam | Avibactam |
|---|---|---|---|---|
| Core Structure | Penicillanic acid sulfone nih.gov | Oxapenam mdpi.com | Penicillanic acid sulfone patsnap.com | Diazabicyclooctane (Non-β-lactam) tandfonline.com |
| Inhibition Mechanism | Mechanism-based "suicide" inhibitor patsnap.com | Mechanism-based "suicide" inhibitor wikipedia.org | Mechanism-based "suicide" inhibitor patsnap.com | Covalent, reversible inhibitor nih.govnih.gov |
| Nature of Enzyme Complex | Covalent acyl-enzyme complex nih.gov | Covalent acyl-enzyme complex frontiersin.org | Covalent acyl-enzyme complex patsnap.com | Covalent carbamoyl-enzyme complex asm.org |
| Key Intermediates | Predominantly stable trans-enamine nih.govacs.org | Mixture of trans-enamine, cis-enamine, and imine nih.govacs.org | Mixture of trans-enamine, cis-enamine, and imine nih.govacs.org | Stable carbamoyl (B1232498) adduct; no fragmentation nih.govnih.gov |
| Reversibility | Irreversible patsnap.comnih.gov | Irreversible wikipedia.org | Irreversible patsnap.com | Reversible (slow deacylation) nih.govnih.gov |
| Primary Target Classes | Class A, some Class C nih.govnih.gov | Class A mdpi.com | Class A oup.com | Class A, Class C, some Class D tandfonline.comasm.org |
Table 2: Detailed Research Findings on Inhibitor-Enzyme Interactions This interactive table presents specific research findings from crystallographic and kinetic studies, highlighting the molecular basis for the varying efficacy of different inhibitors.
| Inhibitor & Enzyme | Research Finding | Significance of Finding |
|---|---|---|
| Tazobactam & SHV-1 (Class A) | Crystallographic studies show the formation of two species: an acyclic form of tazobactam bonded to Ser70 and a fragment bonded to Ser130. rcsb.org | Reveals a complex, multi-step inactivation mechanism that involves more than just the catalytic serine. |
| Tazobactam & SHV-1 (Class A) | Raman crystallography shows tazobactam forms a predominant population of a chemically inert trans-enamine intermediate. nih.govacs.org | The stability of this specific intermediate is a primary reason for tazobactam's high potency compared to other inhibitors. redemc.net |
| Clavulanic Acid & SHV-1 (Class A) | Forms a mixture of trans-enamine and more labile cis-enamine and imine intermediates. nih.govacs.org | The formation of less stable intermediates may lead to a less efficient or robust inactivation compared to tazobactam. |
| Sulbactam & SHV-1 (Class A) | A crystal structure of an S70C variant captured the intact sulbactam in a preacylation complex within the active site. rcsb.org | Provides rare structural insight into the initial recognition and binding step before covalent modification occurs. |
| Avibactam & TEM-1 (Class A) | Kinetic and mass spectrometry studies demonstrated that deacylation regenerates the intact avibactam molecule. nih.govnih.gov | Confirms a unique, covalent but reversible inhibitory mechanism, distinct from the irreversible "suicide" inactivation of β-lactam-based inhibitors. |
| Avibactam & AmpC (Class C) | A high-resolution crystal structure revealed the binding mode of avibactam, highlighting differences in interaction compared to Class A enzymes. asm.org | Explains the broad-spectrum activity of avibactam and provides a structural basis for its potent inhibition of Class C β-lactamases. |
Enzymatic Resistance Mechanisms to Tazobactam at the Molecular Level
Mechanisms of Beta-Lactamase Hyperproduction and Overcoming Inhibitor Saturation
One of the primary mechanisms by which bacteria develop resistance to piperacillin-tazobactam (B1260346) is through the hyperproduction of β-lactamase enzymes. nih.govbiorxiv.orgresearchgate.net This overexpression can effectively "soak up" the tazobactam (B1681243), allowing the remaining unbound enzyme to hydrolyze the partner β-lactam antibiotic, such as piperacillin (B28561). asm.org When the concentration of β-lactamase exceeds that of the inhibitor, the protective effect of tazobactam is overcome, a phenomenon known as inhibitor saturation. asm.orgmdpi.com
Several genetic factors can lead to the hyperproduction of β-lactamases. These include mutations in the promoter regions of β-lactamase genes, which can significantly increase their transcription levels. For example, the Pa/Pb promoter mutation in the blaTEM-1 gene has been shown to cause hyperproduction of the TEM-1 β-lactamase, leading to high-level resistance to piperacillin-tazobactam in Escherichia coli. researchgate.net Additionally, an increase in the gene dosage of β-lactamase genes, often through gene amplification on plasmids or the chromosome, can also result in elevated enzyme production. asm.org This increased gene copy number ensures that the amount of β-lactamase produced is sufficient to saturate the available tazobactam. asm.org
The hyperproduction of β-lactamases is a clinically significant resistance mechanism observed in various Gram-negative bacteria, including E. coli and Klebsiella pneumoniae. nih.govbiorxiv.orgbiorxiv.org It is a key factor in the emergence of isolates that are resistant to piperacillin-tazobactam yet remain susceptible to third-generation cephalosporins. biorxiv.orgbiorxiv.org
Table 1: Mechanisms Leading to Beta-Lactamase Hyperproduction and Tazobactam Resistance
| Mechanism | Genetic Basis | Outcome | Associated Enzymes | References |
|---|---|---|---|---|
| Increased Transcription | Mutations in promoter regions (e.g., Pa/Pb promoter) | Elevated mRNA and protein levels of β-lactamase | TEM-1, SHV-1 | biorxiv.orgresearchgate.net |
| Increased Gene Dosage | Gene amplification on plasmids or chromosomes | Higher number of β-lactamase gene copies leading to increased enzyme production | TEM-1 | asm.org |
Mutational Spectrum and Structural Modifications in Beta-Lactamases Conferring Resistance
Beyond simple overexpression, specific mutations within the coding sequences of β-lactamase genes can confer resistance to tazobactam. These mutations often lead to structural alterations in the enzyme that either reduce the binding affinity of tazobactam or enhance its hydrolysis.
Mutations that alter the amino acid sequence around the active site of a β-lactamase can significantly impact its interaction with tazobactam. wikipedia.orgfrontiersin.org The active site of class A β-lactamases is a complex, three-dimensional structure, and even single amino acid substitutions can change its conformation, flexibility, and chemical environment. frontiersin.org These changes can hinder the ability of tazobactam to form a stable, covalent bond with the active site serine, which is essential for its inhibitory action. patsnap.com
For example, in TEM β-lactamases, specific amino acid substitutions can lead to what are known as inhibitor-resistant TEMs (IRTs). wikipedia.org These variants exhibit reduced susceptibility to inhibition by clavulanic acid and tazobactam. While tazobactam is generally more resilient to these mutations than clavulanic acid, certain substitutions can still confer clinically significant resistance. wikipedia.org These mutations may not be directly in the active site but can allosterically affect its geometry, thereby diminishing the inhibitor's effectiveness.
In some class C β-lactamases, such as the AmpC enzyme of Pseudomonas aeruginosa (PDC), amino acid substitutions, insertions, and deletions have been identified that confer resistance to ceftolozane-tazobactam. nih.govnih.gov These alterations can modify the Ω-loop, a key structural element near the active site, thereby affecting the binding and efficacy of tazobactam. nih.gov
Tazobactam is designed to be a "suicide inhibitor," meaning it forms an irreversible covalent bond with the β-lactamase. biorxiv.orgpatsnap.com However, some β-lactamase variants have evolved the ability to hydrolyze tazobactam, treating it as a substrate rather than an inhibitor. researchgate.net In these cases, the enzyme can break the β-lactam ring of tazobactam and then release the inactivated inhibitor, freeing the enzyme to hydrolyze the partner antibiotic. researchgate.net
Kinetic studies have shown that while tazobactam is a potent inhibitor of many β-lactamases, it can be turned over (hydrolyzed) by some enzymes. researchgate.net The number of hydrolytic turnovers before the enzyme is inactivated varies depending on the specific β-lactamase. For instance, the TEM-2 enzyme can hydrolyze approximately 125 molecules of tazobactam before being inactivated. researchgate.net The accumulation of a reaction product from tazobactam has been observed after incubation with various β-lactamases, indicating that hydrolysis does occur. researchgate.net
Certain enzyme classes, such as some OXA-type β-lactamases, are known to be poorly inhibited by tazobactam due to their high hydrolytic activity against it. biorxiv.orgnih.gov For example, OXA-1 is not effectively inhibited by tazobactam and its presence is a significant mechanism of piperacillin-tazobactam resistance in E. coli. biorxiv.org
Table 2: Examples of Beta-Lactamase Variants and Their Resistance Mechanisms to Tazobactam
| Enzyme Class | Specific Variant(s) | Mechanism of Resistance | References |
|---|---|---|---|
| Class A | Inhibitor-Resistant TEMs (IRTs) | Reduced binding affinity of tazobactam due to active site mutations. | wikipedia.org |
| Class C | PDC variants (e.g., in P. aeruginosa) | Alterations in the Ω-loop affecting inhibitor binding. | nih.govnih.gov |
| Class D | OXA-1 | Poor inhibition due to efficient hydrolysis of tazobactam. | biorxiv.org |
Intrinsic Resistance Profiles of Metallo-Beta-Lactamases and Other Non-Serine Beta-Lactamases to Tazobactam
A major limitation of tazobactam and other serine β-lactamase inhibitors is their ineffectiveness against class B metallo-β-lactamases (MBLs). nih.govnih.govjscimedcentral.com MBLs utilize a different catalytic mechanism from serine β-lactamases, employing one or two zinc ions in their active site to hydrolyze the β-lactam ring. nih.govnih.gov This fundamental difference in their active site structure and mechanism means that tazobactam, which is designed to target the active site serine of class A and C enzymes, cannot effectively inhibit MBLs. nih.govjscimedcentral.com
The intrinsic resistance of MBLs to tazobactam is a significant clinical concern, as these enzymes can hydrolyze a broad spectrum of β-lactam antibiotics, including carbapenems. nih.gov The global spread of MBL-producing bacteria, such as those carrying genes for NDM, VIM, and IMP enzymes, poses a serious threat to the efficacy of many β-lactam-based therapies, including piperacillin-tazobactam. nih.govnih.govacs.org
Other non-serine β-lactamases may also exhibit intrinsic resistance to tazobactam. While the majority of clinically significant β-lactamases are serine-based, the diversity of these enzymes means that resistance can arise from various structural and mechanistic features that preclude effective inhibition by tazobactam.
Advanced Spectroscopic and Chromatographic Methodologies Utilizing Tazobactam Sodium Salt 15n3 in Research
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies
NMR spectroscopy is a cornerstone technique for elucidating molecular structure and dynamics in solution. The specific labeling in Tazobactam (B1681243) Sodium Salt-15N3 enhances the utility of NMR for studying its chemical environment and interactions.
The 1,2,3-triazole ring is a critical structural motif of tazobactam. ¹⁵N NMR spectroscopy offers a direct method to probe the electronic structure and chemical environment of the nitrogen atoms within this ring. rsc.orgmdpi.com The chemical shifts of the nitrogen atoms are highly sensitive to factors such as tautomerism, protonation states, and intermolecular interactions. semanticscholar.org
In Tazobactam Sodium Salt-15N3, the three nitrogen atoms of the triazole ring are ¹⁵N-labeled. This isotopic enrichment overcomes the low natural abundance of ¹⁵N, making advanced NMR experiments more feasible. Techniques like ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) can be used to unambiguously assign the nitrogen signals and study their coupling with nearby protons. rsc.orgbeilstein-journals.org Theoretical calculations, such as the Gauge-Including Atomic Orbital (GIAO) method, can be paired with experimental data to provide a deeper understanding of the electronic properties of the triazole ring and confirm structural assignments. rsc.org By analyzing the ¹⁵N chemical shifts, researchers can gain detailed insights into the local environment of the triazole moiety, which is crucial for its function as a β-lactamase inhibitor.
Understanding how tazobactam interacts with its target enzymes, β-lactamases, is fundamental to comprehending its mechanism of action. NMR is exceptionally well-suited for studying these interactions at atomic resolution. researchgate.net A common and powerful method is the analysis of chemical shift perturbations (CSPs) in ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectra. mdpi.com
In a typical CSP experiment, a uniformly ¹⁵N-labeled protein (e.g., a β-lactamase) is titrated with an unlabeled ligand (tazobactam). nih.gov Upon binding, the chemical environment of the amino acid residues at the protein-ligand interface changes, causing shifts in the positions of their corresponding peaks in the HSQC spectrum. mdpi.com By mapping these shifts onto the protein's structure, the binding site can be precisely identified. nih.govresearchgate.net The magnitude of the shifts can also provide information about the binding affinity (Kd). nih.gov While this method typically involves labeling the protein, the use of ¹⁵N-labeled tazobactam in experiments with unlabeled proteins could provide complementary information from the ligand's perspective, although this is a less common approach due to the technical challenges of observing the smaller molecule.
| β-Lactamase Residue | Free Protein Chemical Shift (¹H, ¹⁵N ppm) | Tazobactam-Bound Chemical Shift (¹H, ¹⁵N ppm) | Combined Chemical Shift Perturbation (Δδ, ppm) | Location |
|---|---|---|---|---|
| Ser70 | (8.15, 118.2) | (8.45, 120.5) | 0.51 | Active Site |
| Lys73 | (7.98, 121.0) | (8.20, 121.9) | 0.31 | Active Site |
| Ser130 | (8.50, 115.4) | (8.65, 116.1) | 0.20 | Ω-loop |
| Ala185 | (7.60, 125.3) | (7.61, 125.3) | 0.01 | Distant from active site |
Mass Spectrometry-Based Approaches for Mechanistic Insights and Quantification
Mass spectrometry is an indispensable tool for identifying molecules and quantifying their abundance with high sensitivity and specificity. The isotopic label in this compound provides a distinct mass signature that is leveraged in both qualitative and quantitative MS applications.
Tazobactam acts as a mechanism-based inhibitor, forming covalent adducts with β-lactamase enzymes. High-resolution mass spectrometry (HRMS) is used to study these interactions by precisely measuring the mass of the intact enzyme and its fragments after inhibition. nih.govnih.gov When tazobactam inactivates a β-lactamase, the enzyme's mass increases by an amount corresponding to the mass of the bound inhibitor or a fragment thereof. nih.govresearchgate.net
The use of this compound is particularly advantageous in these studies. The +3 Da mass difference compared to the unlabeled compound allows for unambiguous identification of inhibitor-derived adducts. This helps to distinguish the inhibitor fragments from other potential protein modifications or background noise. biorxiv.org For example, studies on class A β-lactamases have shown that after initial acylation, several different adducts can be formed. nih.gov Using the ¹⁵N₃-labeled variant would help to precisely track the fate of the triazole-containing fragments throughout the complex inactivation cascade, confirming which atoms from the inhibitor remain attached to the enzyme and providing deeper mechanistic insights. nih.gov
Accurate quantification of tazobactam in biological matrices like plasma, serum, or other fluids is critical for pharmacokinetic studies. nih.govnih.gov Isotope dilution mass spectrometry (IDMS), typically coupled with liquid chromatography (LC-MS/MS), is the gold standard for quantitative bioanalysis due to its high precision and accuracy. nih.gov This technique relies on the use of a stable isotope-labeled internal standard (SIL-IS).
This compound is an ideal internal standard for the quantification of tazobactam. nih.gov It is added to a sample at a known concentration at the beginning of the sample preparation process. nih.govyoutube.com Because the SIL-IS is chemically identical to the analyte (unlabeled tazobactam), it co-elutes chromatographically and experiences the same behavior during sample extraction and ionization in the mass spectrometer. researchgate.net However, it is differentiated by its higher mass. Any sample loss or variation in instrument response will affect both the analyte and the internal standard equally. By measuring the ratio of the MS signal of the analyte to the SIL-IS, a highly accurate and precise concentration can be determined. nih.gov This method corrects for matrix effects and other sources of experimental variability, ensuring reliable quantification. nih.gov
Chromatographic Separations for Compound Purity and Reaction Monitoring in Research
Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), are fundamental for the separation, purification, and analysis of chemical compounds. ijpsm.com In the context of research involving this compound, HPLC is essential for two primary purposes: assessing its chemical and isotopic purity and monitoring the progress of chemical reactions.
For purity analysis, reversed-phase HPLC (RP-HPLC) is commonly employed. who.intnih.gov This method separates tazobactam from any starting materials, byproducts, or degradation products based on differences in their polarity. scispace.com A validated HPLC method with a suitable column (e.g., C18) and mobile phase ensures that the labeled compound is pure and suitable for use in sensitive NMR or MS experiments. ijpsm.comresearchgate.net
Furthermore, HPLC is an invaluable tool for monitoring the progress of the chemical synthesis of this compound. Small aliquots can be taken from the reaction mixture at different time points and analyzed by HPLC. This allows researchers to track the consumption of reactants and the formation of the desired product, enabling optimization of reaction conditions such as temperature, time, and catalyst loading to maximize yield and purity.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Column | C8 (250 mm x 4.6 mm, 5 µm) | C18 | Monolithic RP-C18 (100 mm x 4.6 mm) |
| Mobile Phase | Methanol/Water pH 3.0 (55:45, v/v) | Potassium dihydrogen orthophosphate buffer (pH 3.5) / Acetonitrile (60:40 v/v) | 15 mM Brij-35 with 38 mM SDS, pH 3.5 |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 215 nm | UV at 226 nm | UV at 210 nm |
| Reference | who.int | ijpsm.com | mdpi.com |
Applications of Tazobactam Sodium Salt 15n3 As a Biochemical Probe
Investigating Enzyme Kinetic Profiles and Inhibition Constants in Research Systems
The study of enzyme kinetics is fundamental to understanding the mechanism of action of inhibitors like tazobactam (B1681243). americanpeptidesociety.orgnih.gov Tazobactam Sodium Salt-15N3 is a critical tool in these investigations, particularly when coupled with mass spectrometry-based analytical techniques. Its primary role is as an internal standard for high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods. nih.gov By adding a known quantity of the ¹⁵N-labeled compound to a sample, researchers can accurately quantify the concentration of the unlabeled tazobactam, correcting for variations in sample preparation and instrument response. nih.govscbt.commusechem.com
This precision is essential for determining key kinetic parameters. In research systems, tazobactam has been shown to interact with various β-lactamase enzymes differently, sometimes acting as a competitive inhibitor and other times as a transient inactivator. ulpgc.esresearchgate.net The ability to obtain precise concentration data allows for the reliable calculation of inhibition constants (Kᵢ), the Michaelis constant (Kₘ), and acylation (k+2) and deacylation (k+3) rates. ulpgc.espressbooks.pub These constants quantify the inhibitor's binding affinity and the efficiency of enzyme inactivation, providing deep insights into the molecular interactions between the inhibitor and different classes of β-lactamases. ulpgc.esresearchgate.net
| β-Lactamase Enzyme | Enzyme Class | Interaction Model | Kᵢ (nM) | k+2/K (M⁻¹s⁻¹) | Partition Ratio* |
|---|---|---|---|---|---|
| TEM-2 | A | Inactivator | - | 1,500 | 125 |
| SHV-1 | A | Competitive Inhibitor | 80 | - | - |
| PC1 | A | Inactivator | - | 2,500 | 2 |
| P99 | C | Inactivator | - | 10,000 | 50 |
| CcrA (Metallo) | B | Inactivator | - | - | 4,000 |
*Partition Ratio indicates the number of hydrolytic turnovers before enzyme inactivation. researchgate.net Data compiled from kinetic studies of unlabeled tazobactam. ulpgc.esresearchgate.net
Tracing Metabolic Pathways and Cellular Uptake Mechanisms in Model Organisms (Non-Human)
Isotopically labeled compounds are powerful tools for tracing the metabolic fate and transport of molecules within biological systems. scbt.commusechem.comnih.gov this compound can be administered to non-human model organisms, such as rodents or bacterial cultures, to investigate its absorption, distribution, metabolism, and excretion (ADME) profile. musechem.com Using techniques like stable isotope-resolved metabolomics (SIRM), researchers can track the ¹⁵N label as the parent compound is processed by the organism. nih.govnih.gov
This approach allows for the unambiguous identification of tazobactam and its metabolites in complex biological matrices like plasma, tissues, and cell lysates. nih.gov By analyzing the mass spectra of samples taken over time, researchers can map the metabolic pathways involved in tazobactam breakdown. nih.gov For example, studies have identified reaction products of tazobactam after interaction with β-lactamase enzymes. researchgate.net Using a ¹⁵N-labeled version would confirm the origin of these products and help discover previously unknown metabolites.
Furthermore, these tracing studies can elucidate the mechanisms of cellular uptake. In bacterial models, ¹⁵N-labeled tazobactam can be used to measure the rate and extent of its transport across the bacterial cell wall and membrane. nih.govfrontiersin.org This information is crucial for understanding how the inhibitor reaches its target β-lactamase enzymes, which are often located in the periplasmic space of Gram-negative bacteria. nih.gov
| Time Point | Compartment | Detected Species | Relative Abundance (%) | Inference |
|---|---|---|---|---|
| 5 min | Extracellular Medium | Tazobactam-15N3 | 95 | Initial compound introduction |
| 5 min | Periplasm | Tazobactam-15N3 | 5 | Rapid transport across the outer membrane |
| 30 min | Periplasm | Tazobactam-15N3-Enzyme Complex | 15 | Binding to target β-lactamase |
| 30 min | Cytoplasm | Tazobactam-15N3 | <1 | Limited cytoplasmic entry |
| 60 min | Extracellular Medium | Metabolite A-15N3 | 10 | Formation and efflux of a metabolic byproduct |
Elucidating Protein Turnover Dynamics and Biosynthesis Rates Using ¹⁵N-Labeling
While this compound itself is a probe for its own activity and metabolism, its application in concert with general ¹⁵N metabolic labeling (e.g., using ¹⁵N-labeled amino acids) can reveal its impact on bacterial proteome dynamics. nih.govnih.gov The level of any protein in a cell is determined by the balance of its synthesis and degradation, a concept known as protein turnover. nih.gov This process is central to how bacteria adapt to environmental stresses, including antibiotic exposure. nih.gov
In a typical experiment, a bacterial culture is grown in a medium containing ¹⁵N-labeled amino acids, leading to the synthesis of "heavy" proteins. The culture is then exposed to tazobactam. Using quantitative proteomics, researchers can measure the synthesis and degradation rates of thousands of proteins simultaneously. nih.govnih.gov Of particular interest is the effect of tazobactam on the turnover of β-lactamase enzymes and other proteins involved in antibiotic resistance. For example, does the inhibition of β-lactamase by tazobactam trigger a compensatory increase in the enzyme's synthesis rate? Does it affect the expression of efflux pumps or porin channels? nih.gov Answering these questions provides a systems-level understanding of the bacterial response to β-lactamase inhibition. The fractional synthesis rate (FSR) of specific proteins can be calculated by analyzing the ratio of heavy (¹⁵N) to light (¹⁴N) peptides via mass spectrometry. nih.gov
| Protein | Function | Fractional Synthesis Rate (FSR) (%/hr) - Control | Fractional Synthesis Rate (FSR) (%/hr) - With Tazobactam | Interpretation |
|---|---|---|---|---|
| TEM-1 β-Lactamase | Antibiotic Resistance | 15.2 | 25.8 | Upregulation of synthesis to compensate for inhibition |
| OmpF | Porin Channel | 10.5 | 6.1 | Downregulation to limit drug entry |
| AcrB | Efflux Pump Component | 8.3 | 14.9 | Increased synthesis to expel the inhibitor |
| DnaK | Chaperone (Stress Response) | 5.5 | 11.2 | General stress response activation |
Development of High-Throughput Screening Assays for Novel Beta-Lactamase Inhibitors
The search for new β-lactamase inhibitors is critical to overcoming antibiotic resistance. nih.govmdpi.com High-throughput screening (HTS) allows for the rapid testing of large libraries of chemical compounds for their ability to inhibit a target enzyme. nih.gov this compound can be a valuable reagent in the development of robust HTS assays, particularly those using mass spectrometry as a detection method.
One such application is in competitive binding assays. Here, a target β-lactamase is incubated with this compound and a compound from a screening library. A potent new inhibitor will compete with and displace the ¹⁵N-labeled tazobactam from the enzyme's active site. The amount of bound Tazobactam-15N3 can be quantified by separating the enzyme-inhibitor complex from the unbound molecules and analyzing it via mass spectrometry. A lower signal from the ¹⁵N-labeled probe indicates successful competition by the test compound. The distinct mass of the labeled tazobactam allows for its clear detection amidst the multitude of other compounds in the assay. scbt.com This approach offers a direct and sensitive measure of binding and can be more reliable than indirect activity assays that may be prone to interference from the library compounds themselves. medchemexpress.com
Future Directions in Fundamental Biochemical Research of Tazobactam Sodium Salt 15n3
Exploration of Undiscovered Beta-Lactamase Classes and Their Interactions with Tazobactam (B1681243)
The ever-expanding diversity of β-lactamases presents a continuous challenge to the efficacy of β-lactam antibiotics and their inhibitors. nih.govfrontiersin.org While the existing classification system (Ambler classes A, B, C, and D) provides a framework, novel and variant enzymes are constantly emerging. frontiersin.orgnih.gov The use of ¹⁵N₃-labeled tazobactam can be instrumental in the discovery and characterization of these new β-lactamase classes.
Future research can leverage Tazobactam Sodium Salt-15N3 in sophisticated screening platforms. For instance, mass spectrometry-based assays could be designed to detect the formation of covalent adducts between ¹⁵N₃-tazobactam and proteins in bacterial lysates. The distinct mass shift introduced by the ¹⁵N label would facilitate the identification of novel tazobactam-binding proteins, which may represent previously uncharacterized β-lactamases.
Furthermore, once a novel β-lactamase is identified, ¹⁵N₃-tazobactam can be used to elucidate its interaction kinetics and mechanism. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can track the changes in the chemical environment of the ¹⁵N atoms upon binding to the enzyme, providing insights into the conformational changes and the formation of intermediates in the inhibition process. nih.gov This level of detail is crucial for understanding the catalytic mechanism of new enzyme classes and for predicting their susceptibility to existing and future inhibitors.
Rational Design of Next-Generation Inhibitors Based on Structural Insights from 15N3-Labeled Studies
The development of new β-lactamase inhibitors is a cornerstone of overcoming antibiotic resistance. nih.govmdpi.com A deep understanding of the three-dimensional structure of the enzyme-inhibitor complex is paramount for the rational design of more potent and broad-spectrum inhibitors. rsc.org While X-ray crystallography has been a workhorse in this field, it provides a static picture of the interaction. NMR spectroscopy, particularly when enhanced with isotopic labeling, can provide dynamic and solution-state structural information. nih.govescholarship.org
The use of this compound in NMR studies can provide precise distance restraints and information about the electronic environment of the nitrogen atoms within the tazobactam molecule when it is bound to a β-lactamase. nih.gov This data is invaluable for:
Mapping the binding pocket: Precisely defining the points of contact between tazobactam and the amino acid residues of the enzyme's active site.
Understanding conformational changes: Observing how the inhibitor and the enzyme change their shape upon binding.
Identifying key interactions: Determining the critical hydrogen bonds and other non-covalent interactions that stabilize the complex.
This detailed structural information can then be used to computationally model the interaction and to design new inhibitor molecules with improved binding affinity, a broader spectrum of activity, and reduced susceptibility to resistance mutations.
| Research Application | Analytical Technique | Potential Insights from ¹⁵N₃ Labeling |
| Identification of Novel β-Lactamases | Mass Spectrometry | Detection of ¹⁵N₃-tazobactam-protein adducts in bacterial lysates. |
| Mechanistic Studies of New Enzymes | NMR Spectroscopy | Elucidation of binding kinetics and conformational changes upon inhibition. |
| Structural Biology of Enzyme-Inhibitor Complexes | NMR Spectroscopy | Precise distance restraints for 3D structure determination in solution. |
| Drug Design | Computational Modeling | Data for building accurate models to guide the synthesis of new inhibitors. |
Advanced In Vitro and Ex Vivo Models for Studying Resistance Evolution and Inhibition Dynamics
Understanding the evolutionary pathways that lead to antibiotic resistance is critical for developing strategies to prolong the lifespan of existing drugs and to design resistance-resistant therapies. arxiv.org Advanced in vitro and ex vivo models that more closely mimic the physiological conditions of an infection are becoming increasingly important in this endeavor. nih.govnih.govfrontiersin.org
The incorporation of ¹⁵N₃-labeled tazobactam into these models can provide a powerful tool for tracing the fate of the inhibitor and for monitoring the dynamics of inhibition in real-time. For example:
3D Spheroid and Biofilm Models: In these models, which simulate the complex architecture of bacterial communities in vivo, ¹⁵N₃-tazobactam can be used to study its penetration and distribution within the biofilm matrix. nih.govconsensus.app Mass spectrometry imaging could potentially be used to visualize the location of the labeled inhibitor.
Ex Vivo Lung Tissue Models: For respiratory pathogens, ex vivo models using human lung tissue can provide a highly relevant environment for studying infection and treatment. frontiersin.org ¹⁵N₃-tazobactam could be administered to these models to study its metabolism by both bacterial and human enzymes within the tissue context.
By tracking the labeled nitrogen atoms, researchers can gain a deeper understanding of how factors within the infection microenvironment, such as bacterial density and metabolic state, influence the efficacy of tazobactam and the emergence of resistance.
Integration of Omics Technologies with Stable Isotope Tracing for Comprehensive Biochemical System Analysis
The integration of "omics" technologies (genomics, proteomics, metabolomics) with stable isotope tracing offers a systems-level perspective on the biochemical response of bacteria to antibiotic pressure. nih.govnih.govmdpi.com The use of this compound in such integrated studies can provide a wealth of information about the metabolic and regulatory networks that are perturbed by β-lactamase inhibition.
Future research in this area could involve:
Metabolomics: By exposing bacteria to ¹⁵N₃-tazobactam and a ¹³C-labeled nutrient source (e.g., glucose or glutamine), researchers can simultaneously trace the metabolic fate of the inhibitor and the central carbon metabolism of the bacteria. frontiersin.org This can reveal how the inhibition of β-lactamases impacts cellular metabolism and potentially identify metabolic vulnerabilities that could be targeted with synergistic drug combinations.
Proteomics: Stable Isotope Labeling by Amino acids in Cell culture (SILAC) can be combined with ¹⁵N₃-tazobactam treatment to quantify changes in the bacterial proteome in response to β-lactamase inhibition. This can help to identify proteins that are up- or down-regulated as part of the resistance mechanism.
These multi-omics approaches, powered by the analytical clarity provided by stable isotope labeling, will be instrumental in building comprehensive models of the biochemical systems that govern antibiotic resistance and in identifying novel strategies to overcome it.
Q & A
Q. What role does Tazobactam Sodium Salt-15N3 play as an isotopic internal standard in LC-MS/MS quantification of β-lactam antibiotics?
this compound is used as a stable isotopically labeled internal standard (SIL-IS) to improve accuracy in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its near-identical chemical properties to unlabeled tazobactam minimize matrix effects and ion suppression, enabling precise correction for analyte loss during sample preparation (e.g., protein precipitation with acetonitrile) . For example, in serum analyses, the compound is added to calibration standards and quality control samples to normalize recovery rates and validate method linearity across concentrations (0.5–60 mg/mL) .
Q. How is this compound synthesized, and what purity criteria are critical for its use in pharmacokinetic studies?
The synthesis involves incorporating three 15N isotopes into the tazobactam structure, typically via labeled precursors in key reaction steps. Purity criteria include isotopic enrichment (>98% 15N3), chemical purity (≥95% by HPLC), and absence of interfering degradation products. These parameters are validated using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to ensure minimal cross-reactivity in assays .
Q. What are the solubility and stability profiles of this compound in aqueous and organic solvents?
The compound is highly soluble in water and polar solvents like acetonitrile, making it suitable for preparing stock solutions (e.g., 1 mg/mL in 80% acetonitrile/20% water) . Stability studies require storage at −80°C to prevent hydrolysis, with periodic reanalysis via LC-MS/MS to confirm integrity over time. Accelerated stability testing under varying pH (3–9) and temperature (4–37°C) conditions is recommended to establish shelf-life .
Advanced Research Questions
Q. How can researchers resolve discrepancies in recovery rates of this compound across different biological matrices (e.g., serum vs. tissue homogenates)?
Matrix-specific optimization is essential. For instance, serum samples may require dilution with clinical laboratory reagent water (CLRW) to reduce ion suppression, while tissue homogenates might need additional cleanup steps (e.g., solid-phase extraction). Method validation should include spike-and-recovery experiments at multiple concentrations (e.g., 2.5–45 mg/mL) and comparison of internal standard response ratios between matrices to identify and correct for variability .
Q. What methodological challenges arise when using this compound in multi-analyte panels with other isotopically labeled antibiotics (e.g., cefepime-d3, piperacillin-d5)?
Key challenges include:
- Chromatographic co-elution : Optimize gradient elution protocols to separate analytes with similar retention times.
- Cross-talk in MS detection : Use distinct precursor/product ion transitions (e.g., m/z 319→138 for 15N3-tazobactam) and validate selectivity via blank matrix injections .
- Batch variability : Pre-mix labeled internal standards to ensure consistent ratios across batches .
Q. How do pharmacopeial guidelines (e.g., USP) inform the validation of methods employing this compound?
USP Chapter 〈1225〉 mandates validation of accuracy, precision, linearity, and robustness. For example, accuracy is assessed by spiking blank matrices with known quantities of unlabeled tazobactam and comparing measured vs. theoretical concentrations using the 15N3-labeled standard. System suitability tests (e.g., peak symmetry, signal-to-noise ratios) must meet predefined criteria to ensure reproducibility .
Q. What strategies mitigate isotopic exchange or degradation of this compound during long-term stability studies?
- Store aliquots in amber vials at −80°C to limit light and thermal degradation.
- Use buffered solvents (e.g., 10 mM ammonium acetate) during sample preparation to stabilize pH-sensitive functional groups.
- Monitor for isotopic scrambling via HRMS, focusing on mass shifts indicative of 15N loss or exchange .
Methodological Considerations for Data Interpretation
Q. How should researchers address conflicting data on the limit of quantification (LOQ) for this compound in inter-laboratory studies?
Harmonize protocols by:
- Standardizing matrix composition (e.g., pooled human serum vs. synthetic analogs).
- Aligning LC-MS/MS parameters (e.g., collision energy, dwell time).
- Conducting cross-lab validation using shared reference materials and statistical tools (e.g., Bland-Altman plots) to identify systematic biases .
Q. What statistical approaches are recommended for analyzing dose-response relationships in studies using this compound?
Use weighted least-squares regression to account for heteroscedasticity at lower concentrations. For non-linear pharmacokinetic models (e.g., Michaelis-Menten), apply Akaike information criterion (AIC) comparisons to select the best-fit model .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
